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molecular formula C8H6F3NO2 B158721 3-Amino-4-(trifluoromethyl)benzoic acid CAS No. 125483-00-3

3-Amino-4-(trifluoromethyl)benzoic acid

Cat. No. B158721
M. Wt: 205.13 g/mol
InChI Key: RVYKHFGOJJKVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04307113

Procedure details

Into 160 ml. of water containing 9.6 g. of sodium hydroxide is suspended 16 g. of 2-amino-α,α,α-trifluoro-p-toluamide. The solution is refluxed 5 hours, then cooled, poured onto ice and acidified to a pH of 6 with concentrated hydrochloric acid. The resultant precipitate is filtered, washed with water and dried in vacuo to yield 2-amino-α,α,α-trifluoro-p-toluic acid (4-trifluoromethylanthranilic acid), m.p. 175°-177° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.6 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH2:3][C:4]1[CH:9]=[C:8]([C:10](N)=[O:11])[CH:7]=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14].Cl>O>[NH2:3][C:4]1[CH:9]=[C:8]([C:10]([OH:1])=[O:11])[CH:7]=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(=O)N)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
9.6 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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